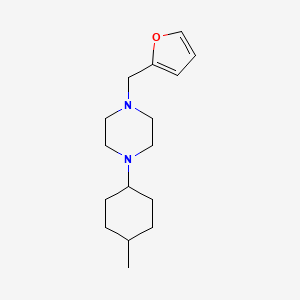

1-(2-Furylmethyl)-4-(4-methylcyclohexyl)piperazine

Description

1-(2-Furylmethyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative characterized by a 4-methylcyclohexyl group at one nitrogen atom and a 2-furylmethyl substituent at the other. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in oncology, neurology, and antimicrobial therapy. The structural flexibility of piperazine allows for modifications that enhance target specificity, solubility, and metabolic stability .

Properties

Molecular Formula |

C16H26N2O |

|---|---|

Molecular Weight |

262.39 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C16H26N2O/c1-14-4-6-15(7-5-14)18-10-8-17(9-11-18)13-16-3-2-12-19-16/h2-3,12,14-15H,4-11,13H2,1H3 |

InChI Key |

HSLMEWBWHFEHLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furfural with a suitable reducing agent to form furan-2-ylmethanol, which is then converted to furan-2-ylmethyl chloride using thionyl chloride.

Nucleophilic substitution reaction: The furan-2-ylmethyl chloride is then reacted with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1-(2-Furylmethyl)-4-(4-methylcyclohexyl)piperazine has been investigated for several pharmacological applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves interference with cell cycle regulation and apoptosis pathways.

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it has potential applications in treating neurological disorders by modulating neurotransmitter systems.

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound has been summarized in the following table:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Modulates neurotransmitter systems | |

| Antimicrobial | Exhibits activity against specific bacteria |

Case Studies

Several studies have evaluated the efficacy of this compound and similar compounds:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of piperazine, including this compound, showed significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were calculated, revealing potent activity against breast cancer cells (MCF-7) with IC50 values around 20 µM, indicating moderate to high efficacy compared to standard chemotherapeutics .

- Neuropharmacological Research : Another investigation focused on the neuroprotective properties of piperazine derivatives, including this compound. Results indicated that these compounds could potentially reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegenerative conditions .

- Antimicrobial Studies : Research into the antimicrobial properties revealed that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics, suggesting potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Variations

- 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine (): Substituents: 4-Bromobenzyl (N1) and 2-furylmethyl (N4). Molecular Formula: C₁₆H₁₉BrN₂O.

1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate () :

- Substituents: 2-Bromobenzyl (N1) and 4-methylcyclohexyl (N4).

- Molecular Formula: C₂₀H₂₈BrN₂O₄ (as oxalate salt).

- Key Differences: Bromine at the ortho position may sterically hinder interactions compared to the para-substituted analogues.

-

- Substituents: 3,4-Dimethoxyphenethyl (N1) and 3-phenylpropyl (N4).

- Molecular Formula: C₂₈H₃₈N₂O₂ (hydrochloride salt).

- Key Differences: Methoxy and phenylpropyl groups enhance lipophilicity, favoring central nervous system (CNS) penetration.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₅N₂O | 261.38 | 2-Furylmethyl, 4-methylcyclohexyl | ~2.8 (est.) |

| 1-(4-Bromobenzyl)-4-(2-furylmethyl) | C₁₆H₁₉BrN₂O | 335.24 | 4-Bromobenzyl, 2-furylmethyl | 3.1 |

| 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl) | C₂₀H₂₈BrN₂O₄ | 447.35 | 2-Bromobenzyl, 4-methylcyclohexyl | 2.5 |

| SA4503 | C₂₈H₃₈N₂O₂ | 442.62 | 3,4-Dimethoxyphenethyl, phenylpropyl | 4.2 |

*Estimated using fragment-based methods.

Cytotoxicity and Anticancer Potential

1-(4-Chlorobenzhydryl)piperazine Derivatives () :

- Derivatives showed IC₅₀ values <10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells.

- The 4-chlorobenzhydryl group enhances DNA intercalation and topoisomerase inhibition.

- Target Compound: No direct cytotoxicity data available. However, the 4-methylcyclohexyl group may improve membrane permeability compared to bulkier aromatic substituents .

Receptor Binding and Neurological Activity

Dopamine D2 Receptor Ligands () :

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibited Ki = 0.8 nM for D2 receptors.

- The methoxyphenyl group facilitates π-π stacking with receptor residues.

-

- trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (Ki = 0.028 nM) demonstrated high selectivity for 5-HT1A over D2 and α1 receptors.

- Cyclohexyl groups may stabilize ligand-receptor conformations via hydrophobic interactions.

Table 2: Receptor Binding Affinities

| Compound | Target Receptor | Ki (nM) | Selectivity (vs D2/α1) | Source |

|---|---|---|---|---|

| D2 Ligand () | Dopamine D2 | 0.8 | >1000x | |

| trans-8a () | 5-HT1A | 0.028 | >78,000x | |

| GBR-12909 () | Dopamine Transporter | 1.2 | N/A |

Nucleophilic Substitution ()

Reductive Amination ()

- Example : Synthesis of 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine using NaBH₃CN (yield: 75%).

- Applicability : This method could adapt to the target compound by substituting methoxyphenyl with furylmethyl.

Stability and Metabolic Considerations

-

- Hydroxyethyl/hydroxypropyl substituents improve aqueous solubility (pKa₁ = 3.73, pKa₂ = 7.98).

- The target compound’s furan ring may confer moderate solubility but susceptibility to oxidative degradation.

Biological Activity

1-(2-Furylmethyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a furan ring and a cyclohexyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperazine core, which is known for its versatility in medicinal chemistry.

- A furan ring, which may enhance the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety allows for binding to neurotransmitter receptors, potentially influencing neurological pathways. Additionally, the furan ring may participate in electron transfer processes, enhancing its reactivity with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. The compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations. Further investigations are needed to elucidate the specific mechanisms involved.

Neurological Effects

Given its structural characteristics, this compound may also influence central nervous system (CNS) activity. Studies on similar piperazine derivatives have shown potential for modulating neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression.

Case Studies

- Antimicrobial Efficacy : A study conducted on various piperazine derivatives found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potential for further development as an anticancer agent .

- Neuropharmacological Assessment : A behavioral study assessed the anxiolytic effects of this compound in rodent models. Results showed a reduction in anxiety-like behaviors when administered at specific doses, indicating potential for treating anxiety disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.